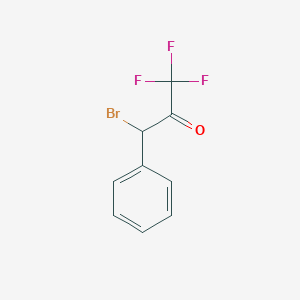

3-溴-1,1,1-三氟-3-苯基丙酮

描述

3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one is a chemical compound with the molecular formula C9H6BrF3O and a molecular weight of 267.04 . It is used for research purposes .

Synthesis Analysis

The synthesis of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one involves the use of sulfuric acid as a catalyst. The reactant, 2-bromo-4,4,4-trifluoroacetoacetic ester, is hydrolyzed and decarboxylated to produce 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one . The optimal conditions for this reaction involve a 1:1.5 molar ratio of the reactant to trifluoroacetic acid, addition to a 30% sulfuric acid solution, a reaction temperature of approximately 100°C, and a reaction time of 8 hours .Molecular Structure Analysis

The InChI code for 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one is 1S/C9H6BrF3O/c10-7 (8 (14)9 (11,12)13)6-4-2-1-3-5-6/h1-5,7H . This code provides a unique representation of the molecule’s structure.科学研究应用

多功能氟化构建模块

3-溴-1,1,1-三氟丙酮已被确认为一种多功能氟化构建模块,用于合成各种三氟甲基杂环和脂肪族化合物。这包括合成 1,1,1-三氟-1,2-环氧丙烷,这本身就是一种重要的氟化构建模块 (Lui, Marhold, & Rock, 1998)。

CO2 和环氧乙烷的化学固定

该化合物在 CO2 与各种环氧化合物反应形成环状碳酸酯的过程中起着至关重要的作用。3-溴-1,1,1-三氟-2-丙醇与正丁基铵碘化物结合,在此过程中充当有效的有机催化剂。该应用以具有商业可行性和无金属而著称,使其成为大规模合成的潜在有价值的方法 (Ma et al., 2020)。

三氟甲基异香豆素的合成

已经开发出一种使用 3-溴-1,1,1-三氟丙酮的间接三氟甲基化策略来生成 3-三氟甲基异香豆素骨架。该方法涉及苯甲酸的邻位选择性 C-H 烷基化,然后进行分子间环化,促进在各种生物活性化合物中形成异香豆素 (Zhou et al., 2020)。

亲核取代产物的制备

一项研究表明,3-溴-1,1,1-三氟丙酮在 InCl3•4H2O 存在下与苯硫酚反应,产生加成-消除和取代产物。这种反应性提供了使用这种化学物质创建多种化学化合物的潜力 (Zhao et al., 2010)。

溴黄酮的合成

使用 3-溴-1,1,1-三氟丙酮对特定的二酮进行选择性溴化已有效地产生了溴黄酮。该方法采用无溶剂条件,突出了该化合物在合成复杂有机结构中的作用 (Jakhar & Makrandi, 2012)。

在聚合和光引发中的应用

该化合物已被用作苯乙烯聚合中的光引发剂,展示了其在聚合物化学和材料科学中的用途 (Barson, Batten, & Robb, 1975)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

作用机制

Mode of Action

It has been suggested that the compound may activate epoxide through hydrogen bonding interaction . This interaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

The compound’s potential to activate epoxides suggests that it may influence pathways involving these molecules .

Result of Action

The compound’s potential to activate epoxides suggests that it may induce changes at the molecular level, which could translate to observable effects at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one . .

属性

IUPAC Name |

3-bromo-1,1,1-trifluoro-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7(8(14)9(11,12)13)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQPKCABAXIHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)

![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)

![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)

![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)